Regorafenib-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Regorafenib-d3 is a deuterated form of regorafenib, an oral multi-kinase inhibitor developed by Bayer. Regorafenib targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, showing anti-angiogenic activity due to its dual targeted VEGFR2-TIE2 tyrosine kinase inhibition . It is used in the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of regorafenib involves multiple steps, including O-alkylation, nitration, and reduction reactions. The key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is prepared through these reactions . The process avoids using column chromatography to isolate intermediates, reducing reaction requirements and costs, resulting in an increased overall yield and purity .

Industrial Production Methods

Industrial production of regorafenib follows optimized synthetic routes to ensure high yield and purity. The process involves the preparation of intermediates under controlled conditions to minimize impurities and enhance the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Regorafenib undergoes various chemical reactions, including:

Oxidation: Regorafenib can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in regorafenib.

Substitution: Substitution reactions, such as nucleophilic substitution, are employed in the synthesis of regorafenib.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of regorafenib include:

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of regorafenib, which are further processed to obtain the final compound .

Aplicaciones Científicas De Investigación

Pharmacokinetics of Regorafenib-d3

The deuterated version, this compound, allows for precise tracking of drug metabolism in clinical studies. The incorporation of deuterium can alter the pharmacokinetic properties of the drug, potentially leading to improved bioavailability and reduced side effects. Studies have shown that the pharmacokinetics of this compound can be evaluated using mass spectrometry techniques, providing insights into its absorption, distribution, metabolism, and excretion .

Metastatic Colorectal Cancer

Regorafenib has been extensively studied in patients with metastatic colorectal cancer (mCRC) who are refractory to standard treatments. Clinical trials such as CORRECT and CONCUR have demonstrated significant improvements in overall survival (OS) and progression-free survival (PFS) when regorafenib is added to best supportive care compared to placebo .

Table 1: Efficacy Data from Clinical Trials

| Trial Name | Patient Population | Median OS (months) | Median PFS (months) | Disease Control Rate (%) |

|---|---|---|---|---|

| CORRECT | mCRC refractory | 6.4 | 1.9 | 51 |

| CONCUR | Asian mCRC | 8.8 | 3.2 | 72 |

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), regorafenib has shown promising results as a second-line therapy after sorafenib treatment failure. Preclinical models indicate that regorafenib can significantly reduce tumor size and prolong survival in HCC patients .

Case Study: Efficacy in HCC

A study involving HCC xenograft models revealed that administration of regorafenib at a dose of 10 mg/kg resulted in a significant decrease in tumor weight and volume after four weeks of treatment. Additionally, it induced apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Gastrointestinal Stromal Tumors

Regorafenib is also indicated for patients with gastrointestinal stromal tumors who have progressed on imatinib and sunitinib. Clinical data suggest that regorafenib can achieve disease control in approximately 60% of patients with advanced disease .

Table 2: Summary of Regorafenib Efficacy in GISTs

| Study | Patient Population | Objective Response Rate (%) | Disease Control Rate (%) |

|---|---|---|---|

| GIST trial | Advanced GIST | 4 | 60 |

Mecanismo De Acción

Regorafenib-d3 exerts its effects by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) .

Comparación Con Compuestos Similares

Similar Compounds

Sunitinib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Uniqueness

Regorafenib-d3 is unique due to its deuterated form, which can provide improved pharmacokinetic properties compared to its non-deuterated counterpart. The addition of deuterium atoms can enhance the metabolic stability and reduce the rate of drug metabolism, potentially leading to better therapeutic outcomes .

Actividad Biológica

Regorafenib-d3 is a deuterated analogue of regorafenib, a multi-kinase inhibitor primarily used in the treatment of metastatic colorectal cancer (mCRC) and other solid tumors. The biological activity of this compound is characterized by its ability to inhibit various receptor tyrosine kinases and signaling pathways involved in tumor growth and angiogenesis. This article explores the mechanisms of action, efficacy, safety profiles, and case studies associated with this compound.

This compound functions by inhibiting several key kinases involved in tumor progression:

- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of VEGFRs disrupts angiogenesis, thereby limiting the blood supply to tumors.

- Platelet-Derived Growth Factor Receptor (PDGFR) : This inhibition affects the tumor microenvironment and stroma.

- BRAF and CRAF : These oncogenic kinases are crucial in the MAPK signaling pathway, which regulates cell proliferation and survival.

- Other Targets : this compound also targets RET, KIT, FGFR, and TIE2, contributing to its broad-spectrum anti-tumor activity .

Efficacy Data

Clinical studies have demonstrated the efficacy of regorafenib in prolonging survival in patients with mCRC who have failed standard therapies. The following table summarizes key findings from clinical trials:

Safety Profile

The safety profile of this compound is consistent with that of its parent compound. Common adverse events include:

In a cohort study involving 1178 patients, 80% experienced at least one adverse event related to regorafenib treatment, highlighting the importance of monitoring during therapy .

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Complete Response in Lung Metastases : A patient with multiple lung metastases from ascending colon cancer achieved a radiological complete response following treatment with regorafenib, demonstrating its potential for significant tumor reduction .

- Long-term Remission : In a cohort analysis involving 2326 patients treated with regorafenib, characteristics associated with long-term remission included ECOG performance status of 0-1 and prior treatment with bevacizumab. Patients with these characteristics had a median remission duration significantly exceeding that of the general cohort .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Apoptotic Pathways : Regorafenib has been shown to induce apoptosis through both extrinsic and intrinsic pathways by modulating proteins such as Bcl-2 and activating caspases .

- Autophagy Induction : The compound also enhances autophagic processes in cancer cells, contributing to tumor growth inhibition .

- Immune Modulation : Regorafenib has been noted to downregulate PD-L1 expression in preclinical models, suggesting a potential role in reactivating immune responses against tumors .

Propiedades

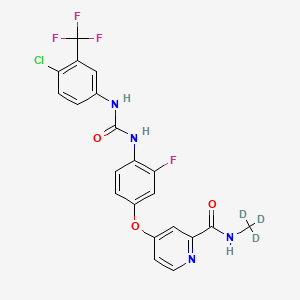

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKPVJBJVTLMP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.